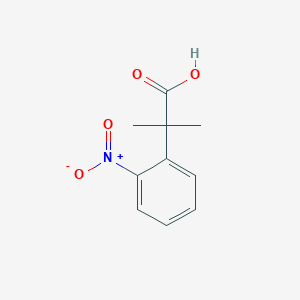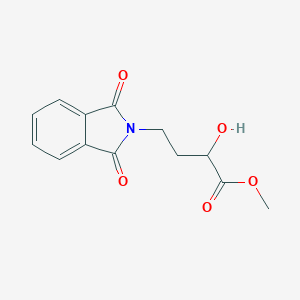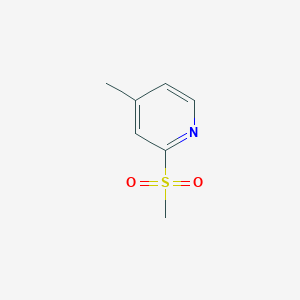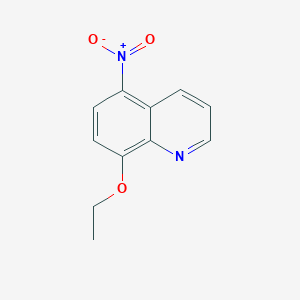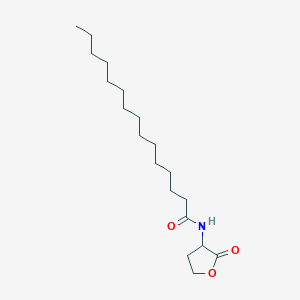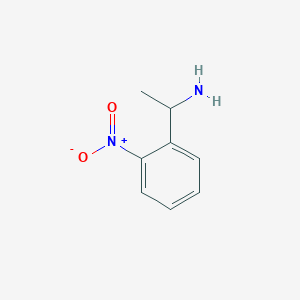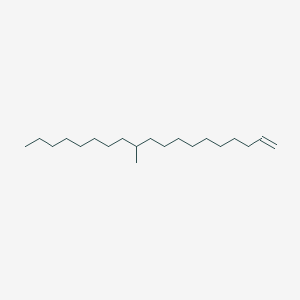
11-Methylnonadec-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methylnonadec-1-ene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon with a single double bond located at the first carbon atom and a methyl group attached to the eleventh carbon atom. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methylnonadec-1-ene can be achieved through various methods, including:
Hydroformylation: This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex. The resulting aldehyde can then be reduced to form the desired alkene.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide.
Grignard Reaction: This involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol, which can then be dehydrated to form the desired alkene.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Common methods include:
Catalytic Cracking: This process involves the breaking down of larger hydrocarbon molecules into smaller ones using a catalyst, typically a zeolite or metal oxide.
Oligomerization: This method involves the polymerization of smaller olefin molecules to form larger ones. The reaction is typically catalyzed by transition metal complexes.
化学反应分析
Types of Reactions
11-Methylnonadec-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using reagents such as potassium permanganate or chromium trioxide. The major products formed are alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The major products formed are alkanes.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles. The major products formed are halogenated alkenes or substituted alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and oxygen (O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, NH3), and Lewis acids (AlCl3, FeCl3).
科学研究应用
11-Methylnonadec-1-ene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and catalysis. It is also used in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Used as a raw material in the production of lubricants, surfactants, and polymers. It is also used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 11-Methylnonadec-1-ene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in the compound acts as a reactive site for electrophilic and nucleophilic attacks. The presence of the methyl group at the eleventh carbon atom can influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
1-Decene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but lacks the methyl group at the eleventh carbon atom.
1-Nonadecene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but has a different chain length.
1-Hexadecene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but has a shorter chain length.
Uniqueness
11-Methylnonadec-1-ene is unique due to the presence of the methyl group at the eleventh carbon atom, which can influence its reactivity and selectivity in various chemical reactions. This structural feature can also affect its physical properties, such as boiling point and solubility, compared to other similar compounds.
属性
CAS 编号 |
17438-89-0 |
|---|---|
分子式 |
C20H42 |
分子量 |
282.5 g/mol |
IUPAC 名称 |
9-methylnonadecane |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3 |
InChI 键 |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)CCCCCCCCC=C |
规范 SMILES |
CCCCCCCCCCC(C)CCCCCCCC |
Key on ui other cas no. |
13287-24-6 17438-89-0 |
物理描述 |
Liquid |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



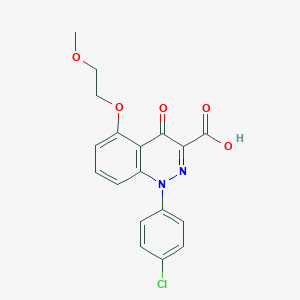
![(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B182287.png)

